molecular formula C22H25N3O2S B2803685 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide CAS No. 422275-40-9

6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide

Cat. No.: B2803685
CAS No.: 422275-40-9
M. Wt: 395.52
InChI Key: NAEOBURDCJPCFW-UHFFFAOYSA-N
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Description

6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a compound known for its diverse applications in the fields of chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant bioactivity, making it an area of interest for researchers.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is used as a precursor for the synthesis of more complex molecules

Biology: The compound's bioactivity is of interest in biological studies. It can serve as a model molecule for studying enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.

Medicine: In the medical field, this compound shows promise in the development of therapeutic agents. Its structure allows it to interact with various biological targets, potentially leading to new treatments for diseases.

Industry: Industrial applications include its use in the synthesis of specialized materials and intermediates for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves the condensation of appropriate precursor molecules. A common method includes the reaction between a quinazolinone derivative and a thioamide under controlled conditions, often in the presence of a catalyst. The reaction environment, including temperature and pH, is meticulously maintained to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped to handle the specific temperature and pressure requirements of the synthesis process. The choice of solvents, catalysts, and purification methods is optimized for maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, resulting in the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the ketone group can yield secondary alcohols.

  • Substitution: The aromatic ring in the compound allows for various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution reactions utilizing reagents like bromine or nitric acid.

Major Products: The major products depend on the specific reactions but can include oxidized derivatives, reduced alcohol forms, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action for 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups enable it to form strong bonds with these targets, modulating their activity and leading to the desired biological effects. Key pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • Quinazolinone derivatives

  • Thioamide compounds

  • Phenethyl-substituted molecules

These similar compounds may share some chemical or biological properties, but none exhibit the same comprehensive profile of reactivity and application potential as 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide.

Properties

CAS No.

422275-40-9

Molecular Formula

C22H25N3O2S

Molecular Weight

395.52

IUPAC Name

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28)

InChI Key

NAEOBURDCJPCFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

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